N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide
Description
N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,4-oxadiazole ring via a thioether bridge and a carboxamide group. The structure integrates multiple pharmacophoric motifs:
- Benzo[d]thiazole: Known for its role in medicinal chemistry due to antimicrobial, anticancer, and anti-inflammatory properties .
- 1,3,4-Oxadiazole: A five-membered heterocycle associated with metabolic stability and diverse bioactivities, including enzyme inhibition .
- 4-Methoxybenzamide: A substituent that enhances solubility and may modulate receptor binding .
Below, it is compared to structurally related compounds to highlight distinctions in synthesis, physicochemical properties, and inferred biological relevance.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S2/c1-28-13-8-6-12(7-9-13)18(27)21-10-17-24-25-20(29-17)30-11-16(26)23-19-22-14-4-2-3-5-15(14)31-19/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPNSDCPKQNHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxybenzamide, primarily targets Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins.
Mode of Action
The compound interacts with COX-1, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The compound’s interaction with COX-1 results in a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain, and fever.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key differences and similarities with analogous compounds:
Key Distinctions
- Heterocycle Combination : The target compound uniquely combines benzo[d]thiazole and 1,3,4-oxadiazole, whereas analogues typically feature single heterocycles (e.g., thiadiazole in ).
- Substituent Effects: The 4-methoxybenzamide group may improve solubility compared to non-polar substituents (e.g., phenyl in or trichloroethyl in ).
- Synthetic Complexity : The target’s thioether and benzothiazole linkages likely require multi-step synthesis, contrasting with simpler acylation routes for compounds like .
Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogues range widely (e.g., 180°C for vs. 290°C for ), suggesting structural rigidity influences thermal stability.
- Spectral Data : IR and NMR profiles of analogues (e.g., C=O stretches at 1670–1715 cm⁻¹ ) align with the target’s expected carbonyl and aromatic signals.
Pharmacological Potential
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential heterocycle formation and coupling reactions. Critical steps include:
- Thioether linkage formation : Reacting a benzothiazole derivative with a 1,3,4-oxadiazol-2-ylmethyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond coupling : Using coupling agents like EDCI/HOBt to attach the 4-methoxybenzamide moiety .
- Optimization : Yield improvements (e.g., 65% to 82%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF preferred over THF), and inert atmospheres to prevent oxidation .
Q. Which characterization techniques are essential for validating the compound’s structural integrity?
- Methodological Answer : A multi-technique approach is required:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.2 ppm for oxadiazole protons) and substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 511.1234) .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680 cm⁻¹ for the benzamide) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in single crystals .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens suggest:
- Anticancer activity : IC₅₀ values of 12–25 µM against HeLa and MCF-7 cells via tubulin polymerization inhibition .
- Antimicrobial effects : MIC of 8 µg/mL against S. aureus through membrane disruption (validated via SYTOX Green assays) .
- Enzyme inhibition : Moderate COX-2 inhibition (65% at 10 µM) in enzyme-linked immunosorbent assays .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity across studies be systematically addressed?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa), serum concentrations (10% FBS), and incubation times (48 hr) .
- Positive controls : Compare with reference drugs (e.g., paclitaxel for anticancer assays) .
- Mechanistic validation : Confirm target engagement via Western blotting (e.g., β-tubulin levels) or thermal shift assays .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Improve solubility and bioavailability via:
- Prodrug design : Introduce phosphate esters at the methoxy group (logP reduction from 3.2 to 1.8) .
- Nanocarrier encapsulation : Use PEGylated liposomes (size: 120 nm, PDI <0.2) to enhance plasma half-life .
- Metabolic stability assays : Liver microsome testing identifies vulnerable sites (e.g., oxadiazole ring oxidation), guiding structural shielding .
Q. How do electronic effects of substituents influence the compound’s reactivity and binding affinity?
- Methodological Answer : Substituent analysis via computational and experimental approaches:
- DFT calculations : Electron-withdrawing groups (e.g., -NO₂) increase oxadiazole ring electrophilicity, enhancing nucleophilic attack rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for -OCH₃) .
- SAR studies : Methoxy groups at the benzamide improve target binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs) in molecular docking (PDB: 1SA0) .
Notes
- Contradictions in Evidence : Biological activities vary due to differences in assay protocols (e.g., cell passage number, serum concentration). Standardization is critical .
- Excluded Sources : Data from BenchChem () were omitted per reliability guidelines.
- Synthesis Reproducibility : Reaction scalability (e.g., from 1 mmol to 100 mmol) requires strict solvent drying and inert gas purging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
